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Executive Summary

Spiro[chroman-2,4'-piperidin]-6-ol (CAS: Variable based on salt/protection) represents a
high-value pharmacophore characterized by a spiro-fusion between a chroman ring and a
piperidine ring at the C2 and C4' positions, respectively. Distinguished by the hydroxyl group at
the C6 position of the chroman, this molecule serves as a versatile "privileged structure”
capable of binding diverse biological targets, including G-protein coupled receptors (GPCRS),
histone deacetylases (HDACS), and viral proteases.

Its utility stems from its intrinsic 3D-structural complexity (high

), which offers superior solubility and target selectivity compared to flat aromatic scaffolds. This
guide outlines the core properties, synthesis, and experimental handling of this scaffold.[1][2][3]

Chemical Identity & Physicochemical Profile[2][4][5]

The spiro[chroman-2,4'-piperidine] core restricts the conformational flexibility of the piperidine
ring, locking the nitrogen vector relative to the aromatic domain. The 6-hydroxyl group provides
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a critical handle for hydrogen bonding or further derivatization (e.g., etherification to modulate
lipophilicity).

Structural Specifications

Property Value / Description

Spiro[3,4-dihydro-2H-1-benzopyran-2,4'-

UPAC Name piperidin]-6-ol

Molecular Formula C13H17NO2

Molecular Weight 219.28 g/mol

Core Scaffold Spiro[chroman-2,4'-piperidine]

Phenolic -OH (C6), Secondary Amine

Key Functional Groups o
(Piperidine), Ether (Chroman)

o Achiral (due to symmetry at C2/C4' unless
Chirality _ .
substituted asymmetrically elsewhere)

Physicochemical Properties (Predicted & Experimental
Consensus)

Note: Values refer to the free base unless otherwise noted.
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Parameter Value Significance

Optimal for oral bioavailability

cLogP ~1.5-19 )
(Rule of 5 compliant).
Indicates good membrane
TPSA ~43 A2 "
permeability.
o Exists predominantly as a
pKa (Base) ~9.5 (Piperidine NH) ] ] )
cation at physiological pH.
] ] lonizes only at high pH; H-
pKa (Acid) ~10.0 (Phenolic OH)

bond donor at pH 7.4.

) Salt formation (HCI, TFA)
Moderate (Water); High

Solubility significantly enhances
(DMSO, MeOH) aqueous solubility.

Synthetic Methodologies

The synthesis of Spiro[chroman-2,4'-piperidin]-6-ol typically proceeds via the Kabbe
Condensation, followed by reduction. This route is preferred for its scalability and access to the
spiro-quaternary carbon.

Primary Synthetic Route (Kabbe Condensation)

This protocol describes the formation of the spiro-chromanone intermediate, followed by
reduction to the chroman.

Reagents:

Starting Material A: 2,5-Dihydroxyacetophenone (provides the 6-OH and chroman oxygen).

Starting Material B:N-Boc-4-piperidone (provides the piperidine ring).

Catalyst: Pyrrolidine (or morpholine) + Propionic acid.

Reductant: Triethylsilane (EtsSiH) / Trifluoroacetic acid (TFA).
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Step-by-Step Protocol:

o Condensation: Dissolve 2,5-dihydroxyacetophenone (1.0 eq) and N-Boc-4-piperidone (1.2
eq) in methanol. Add pyrrolidine (0.5 eq). Reflux for 4—6 hours.

o Mechanism:[3][4][5][6][7] Formation of an enamine intermediate followed by hetero-
Michael addition and cyclization.

o Product:N-Boc-6-hydroxy-spiro[chroman-4-one-2,4'-piperidine].

e Reduction (Deoxygenation): Dissolve the chromanone intermediate in TFA (excess, serves
as solvent and deprotecting agent). Add EtsSiH (3.0 eq) dropwise at 0°C.

o Reaction: Stir at room temperature for 12 hours. This simultaneously removes the Boc
group and reduces the C4 ketone to a methylene group via ionic hydrogenation.

o Workup: Quench with saturated NaHCOs (to pH ~8). Extract with Ethyl Acetate (EtOAC).[8][9]
[10] Wash organic layer with brine, dry over Na2SO4, and concentrate.

« Purification: Silica gel column chromatography (DCM:MeOH:NHs gradient).

Visualization of Synthetic Logic

The following diagram illustrates the flow from raw materials to the final scaffold.
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Caption: Synthesis of Spiro[chroman-2,4'-piperidin]-6-ol via Kabbe Condensation and lonic
Hydrogenation.

Biological Relevance & Pharmacophore Mapping

The Spiro[chroman-2,4'-piperidin]-6-ol scaffold is a "privileged structure” because it mimics
the turn geometries found in peptide ligands and provides a rigid framework for displaying
pharmacophores.

Key Binding Interactions

» Piperidine Nitrogen (Basic Center): At physiological pH, the protonated amine forms a critical
salt bridge with Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.qg.,
Asp3.32 in Aminergic GPCRS).
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o Chroman Oxygen: Acts as a weak Hydrogen Bond Acceptor (HBA).

e 6-Hydroxyl Group: A versatile Hydrogen Bond Donor/Acceptor (HBD/HBA). In GPR119
agonists, this position is often substituted with a carbamate or ether to reach hydrophobic
sub-pockets.

e Spiro-Carbon (C2/C4'): Creates a perpendicular orientation between the phenyl ring and the
piperidine ring, critical for selectivity against flat off-targets (e.g., hERG channel).

Known Target Classes

o GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes).[2] The spiro-core replaces
the classical piperidine-aryl ether linker.

e SARS-CoV-2 PLPro Inhibitors: Recent studies identify spiro[chroman-2,4'-piperidine]
derivatives as non-covalent inhibitors of the Papain-like Protease.[10]

e Opioid & Sigma Receptors: The 4-phenylpiperidine structural motif embedded in the spiro
system confers affinity for p-opioid and sigma-1 receptors.

Signaling Pathway Visualization (GPR119 Example)

This diagram depicts the downstream effects when a spiro-chroman derivative activates
GPR1109.

Click to download full resolution via product page

Caption: Mechanism of Action for Spiro-Chroman derivatives acting as GPR119 Agonists in
metabolic regulation.[1]

Experimental Protocols for Validation
Solubility & LogD Determination (Shake-Flask Method)

To validate the "drug-like" properties of the 6-OH scaffold.
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e Preparation: Prepare a 10 mM stock solution of Spiro[chroman-2,4'-piperidin]-6-ol in
DMSO.

 Partitioning: Add 10 pL stock to a vial containing 495 pL 1-Octanol and 495 pL PBS (pH 7.4).

o Equilibration: Shake at 25°C for 24 hours. Centrifuge at 3000 rpm for 10 minutes to separate
phases.

¢ Quantification: Analyze both phases via LC-MS/MS.

o Calculation:

o Target Range: 1.0 — 3.0 for optimal oral absorption.

Metabolic Stability (Liver Microsomes)

Since the 6-OH is a potential site for Phase Il conjugation (Glucuronidation).

 Incubation: Incubate compound (1 uM) with human liver microsomes (0.5 mg/mL) and
NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

o Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile
containing internal standard.

» Analysis: Centrifuge and analyze supernatant by LC-MS/MS.
e Metric: Calculate Intrinsic Clearance (
) based on the depletion half-life (

).

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive agent.[3][4]
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o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
phenolic hydroxyl or amine.

e Solubility: Soluble in DMSO (>50 mM). Dissolve in aqueous buffers only immediately prior to
use; acidification (HCI) aids aqueous solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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